2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride

Description

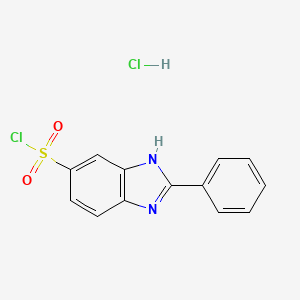

2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride (CAS: 27503-80-6) is a heterocyclic compound featuring a benzodiazole core substituted with a phenyl group at position 2 and a sulfonyl chloride group at position 5, complexed with hydrochloric acid. This structure imparts unique reactivity, particularly in nucleophilic substitution reactions, making it valuable for synthesizing sulfonamide derivatives for pharmaceutical or materials science applications .

Properties

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S.ClH/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTFFKPDBUXAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27503-80-6 | |

| Record name | 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Benzimidazole Synthesis: Starting from o-phenylenediamine and formic acid, the benzimidazole core can be formed through a cyclization reaction.

Sulfonylation: The benzimidazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonyl chloride with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Sulfonyl Oxides: Resulting from oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Products: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications are being explored, including the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, leading to cell disruption and death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are crucial for microbial survival.

Comparison with Similar Compounds

Structural Differences :

- Substituent : The phenyl group at position 2 is substituted with a bromine atom at the para position, replacing the unsubstituted phenyl in the target compound.

- Molecular Formula : C₁₃H₈BrClN₂O₂S (vs. C₁₃H₉ClN₂O₂S·HCl for the target compound, inferred from naming conventions).

Functional Implications :

- Bromine’s electronegativity could influence electronic properties of the benzodiazole ring, affecting reactivity in subsequent reactions (e.g., sulfonamide formation) .

Oxadiazole Derivatives with Benzimidazole Moieties

Example Compound : N-(4-Fluorophenyl)-5-[(2-phenyl-1H-1,3-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine.

Structural and Functional Contrasts :

- Core Heterocycle : Replaces benzodiazole with oxadiazole, a five-membered ring containing two nitrogen and one oxygen atom.

- Biological Activity: Demonstrates potent Topoisomerase II (Topo II) inhibition, with docking scores surpassing doxorubicin, a known chemotherapeutic agent. This highlights the role of heterocycle choice in biological targeting .

- Synthetic Pathway : Derived from cyclization reactions involving thiosemicarbazide derivatives and sulfuric acid, contrasting with the sulfonyl chloride synthesis routes typical for benzodiazoles .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

Key Differences :

- Core Structure : Pyrazole ring with trifluoromethyl and sulfanyl substituents, diverging from the benzodiazole scaffold.

- Reactivity : The sulfanyl (-S-) group offers distinct reactivity compared to sulfonyl chloride (-SO₂Cl), favoring thioether bond formation rather than nucleophilic substitution .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s sulfonyl chloride group enables versatile derivatization, contrasting with sulfanyl or oxadiazole-based analogs that require alternative reaction pathways .

- Physicochemical Properties : Substituents like bromine or fluorophenyl groups significantly alter molecular weight and electronic properties, impacting applications in drug design or materials science .

Biological Activity

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride is a synthetic compound with a unique structural framework that includes a benzodiazole core, a phenyl group, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research and development. The molecular formula of this compound is C₁₃H₁₀Cl₂N₂O₂S, and it has a molecular weight of approximately 329.2 g/mol .

The sulfonyl chloride functional group in this compound enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. It can react with amines and alcohols to form sulfonamides or sulfonate esters. Additionally, hydrolysis can yield the corresponding sulfonic acid derivative when exposed to water .

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-phenyl-1H-1,3-benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies on benzodiazole derivatives have shown activity against various bacterial strains, suggesting that the presence of the benzodiazole moiety may enhance antimicrobial efficacy .

Cytotoxicity

Cytotoxicity studies have demonstrated that benzodiazole derivatives can induce apoptosis in cancer cell lines. For example, derivatives similar to 2-phenyl-1H-1,3-benzodiazole have been evaluated for their effects on human cancer cells, showing promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding the biological activity of benzodiazole derivatives. Substituents on the phenyl ring significantly influence the biological properties of these compounds. For instance, halogen substitutions have been shown to enhance antiviral activity against HIV and other pathogens .

Case Studies

- Antiviral Activity : A study evaluated several benzodiazole derivatives for their anti-HIV activity. Compounds with specific substitutions on the phenyl ring exhibited enhanced potency compared to others, indicating that modifications can lead to significant improvements in antiviral efficacy .

- Anticancer Properties : Another investigation focused on the cytotoxic effects of various benzodiazole derivatives against cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting substantial potential for development as anticancer agents .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-1H-benzimidazole | Benzimidazole core with chlorophenyl group | Antimicrobial |

| 2-(phenylthio)-1H-benzimidazole | Benzimidazole core with phenylthio group | Anticancer |

| 2-(methylsulfonyl)-1H-benzimidazole | Benzimidazole core with methylsulfonyl | Cytotoxic |

| 2-phenyl-1H-1,3-benzodiazole | Benzodiazole core with phenyl and sulfonyl chloride | Antiviral, Antimicrobial |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of synthetic batches of 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride?

- Methodology : Use a combination of spectroscopic techniques:

- NMR spectroscopy to verify aromatic proton environments and sulfonyl chloride functional groups.

- Mass spectrometry (MS) to confirm molecular weight (expected ~338.8 g/mol based on formula C₁₃H₁₀Cl₂N₂O₂S) .

- Elemental analysis to validate purity (>95% by HPLC). Cross-reference with CAS Registry No. 27503-80-6 and MDL No. MFCD16990624 for database consistency .

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Recrystallization from anhydrous dichloromethane/hexane mixtures under inert atmosphere (due to moisture sensitivity of sulfonyl chlorides).

- Column chromatography using silica gel with non-polar solvents (e.g., ethyl acetate/hexane gradients) to remove byproducts.

- Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm absence of hydrolyzed sulfonic acid derivatives via IR spectroscopy (absence of -SO₃H peaks at ~1200 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

- Methodology :

- Store in airtight, light-resistant containers under nitrogen at -20°C to prevent hydrolysis of the sulfonyl chloride group.

- Avoid prolonged exposure to humidity (dynamic vapor sorption studies suggest hygroscopicity similar to aryl sulfonyl chlorides) .

Advanced Research Questions

Q. How can researchers design sulfonylation reactions using this compound as a reagent?

- Methodology :

- Optimize reaction conditions (e.g., anhydrous DMF or THF, 0–5°C) to minimize side reactions.

- Use stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts and enhance nucleophilic attack on the sulfonyl chloride.

- Compare reactivity with analogous sulfonyl fluorides (e.g., 1H-1,3-benzodiazole-5-sulfonyl fluoride) to assess electronic effects of the phenyl substituent .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Perform solubility screens in aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol) under controlled humidity.

- Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess thermal stability.

- Note that conflicting literature data may arise from differences in hydration states of the hydrochloride salt .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonyl chloride sulfur).

- Compare activation energies for reactions with amines vs. alcohols using transition-state modeling.

- Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What are the implications of the hydrochloride counterion on reaction outcomes?

- Methodology :

- Investigate counterion effects by comparing reactivity with freebase or alternative salts (e.g., triflate).

- Use ion-pair chromatography to assess dissociation behavior in solution.

- The hydrochloride salt may enhance solubility in polar solvents but could inhibit reactions requiring anhydrous conditions .

Q. How can degradation products be characterized under varying environmental conditions?

- Methodology :

- Conduct forced degradation studies :

- Hydrolysis : Expose to aqueous buffers (pH 1–13) and analyze via LC-MS for sulfonic acid derivatives.

- Photolysis : Use UV light (254 nm) to identify photooxidation products.

- Compare degradation pathways with structurally similar benzodiazoles (e.g., 8-(benzyloxy)quinoline-5-sulfonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.